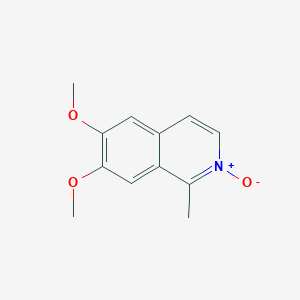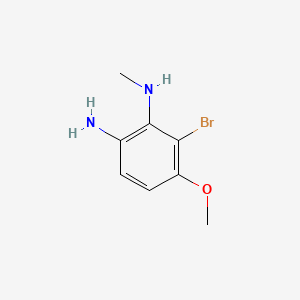
Methyl 3-(chlorosulfonyl)-4-cyclopropyl-5-fluorobenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-(chlorosulfonyl)-4-cyclopropyl-5-fluorobenzoate is an organic compound that features a complex structure with multiple functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(chlorosulfonyl)-4-cyclopropyl-5-fluorobenzoate typically involves the chlorosulfonylation of a precursor benzoate compound. The reaction is carried out using chlorosulfonic acid as the chlorosulfonylating agent. The process involves the following steps:
Starting Material: The precursor benzoate compound is selected based on the desired substitution pattern.
Chlorosulfonylation: The precursor is treated with chlorosulfonic acid under controlled conditions to introduce the chlorosulfonyl group.
Cyclopropyl and Fluoro Substitution: The cyclopropyl and fluoro groups are introduced through subsequent reactions, often involving specific reagents and catalysts to achieve the desired substitution pattern.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorosulfonylation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of automated systems and precise control of reaction conditions is crucial to maintain product quality and yield.
化学反応の分析
Types of Reactions
Methyl 3-(chlorosulfonyl)-4-cyclopropyl-5-fluorobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be substituted with nucleophiles such as amines or alcohols to form sulfonamides or sulfonates.
Reduction Reactions: The compound can be reduced to remove the chlorosulfonyl group, yielding different derivatives.
Oxidation Reactions: Oxidative conditions can modify the functional groups, leading to the formation of new compounds.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles for substitution reactions.
Reducing Agents: Agents like tin(II) chloride are used for reduction reactions.
Oxidizing Agents: Reagents such as hydrogen peroxide or potassium permanganate are employed for oxidation reactions.
Major Products Formed
Sulfonamides: Formed through substitution with amines.
Sulfonates: Result from substitution with alcohols.
Reduced Derivatives: Obtained through reduction of the chlorosulfonyl group.
科学的研究の応用
Methyl 3-(chlorosulfonyl)-4-cyclopropyl-5-fluorobenzoate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug development.
Material Science: Utilized in the preparation of advanced materials with specific properties.
Biological Studies: Explored for its interactions with biological molecules and potential therapeutic effects.
作用機序
The mechanism of action of Methyl 3-(chlorosulfonyl)-4-cyclopropyl-5-fluorobenzoate involves its interaction with specific molecular targets. The chlorosulfonyl group is highly reactive and can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. The cyclopropyl and fluoro groups may contribute to the compound’s stability and specificity in binding to its targets.
類似化合物との比較
Similar Compounds
Methyl 3-(chlorosulfonyl)thiophene-2-carboxylate: Similar in structure but with a thiophene ring instead of a benzoate.
6-Chlorosulfonylbenzoxazolin-2-one: Contains a chlorosulfonyl group and a benzoxazolinone ring.
Uniqueness
Methyl 3-(chlorosulfonyl)-4-cyclopropyl-5-fluorobenzoate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of the chlorosulfonyl, cyclopropyl, and fluoro groups makes it a versatile compound for various applications.
特性
分子式 |
C11H10ClFO4S |
|---|---|
分子量 |
292.71 g/mol |
IUPAC名 |
methyl 3-chlorosulfonyl-4-cyclopropyl-5-fluorobenzoate |
InChI |
InChI=1S/C11H10ClFO4S/c1-17-11(14)7-4-8(13)10(6-2-3-6)9(5-7)18(12,15)16/h4-6H,2-3H2,1H3 |
InChIキー |
KFBMNYREGVCKNK-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=CC(=C(C(=C1)S(=O)(=O)Cl)C2CC2)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[Ethyl(oxan-4-yl)amino]-2-methyl-5-[4-(morpholin-4-ylmethyl)phenyl]benzoic acid](/img/structure/B13942447.png)
![Acetamide, N-[2-(3-ethyl-2,3,4,9-tetrahydro-4-methoxy-1-methylene-1H-carbazol-2-yl)ethyl]-N-methyl-](/img/structure/B13942452.png)



![1-Bromopyrrolo[1,2-d][1,2,4]triazin-4(3H)-one](/img/structure/B13942464.png)




![3-(4-(6-(tetrahydro-2H-pyran-4-ylamino)imidazo[1,2-b]pyridazin-3-yl)phenyl)propanoic acid](/img/structure/B13942501.png)


